Acetyl-Hirudin (55-65) (sulfated)
CAS No.: 125441-01-2
Cat. No.: VC0138800
Molecular Formula: C66H92N12O28S
Molecular Weight: 1533.578
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125441-01-2 |
---|---|
Molecular Formula | C66H92N12O28S |
Molecular Weight | 1533.578 |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Standard InChI | InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1 |
Standard InChI Key | SXEZWCXOVQVWOA-XALAVQSDSA-N |
SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Acetyl-Hirudin (55-65) (sulfated) represents a synthetic fragment corresponding to residues 55-65 of the natural hirudin protein with an acetyl group added to the N-terminus and a sulfate group attached to the tyrosine residue. The compound is characterized by the following chemical identifiers and structural features:
Chemical Identifiers
Table 1: Chemical Identifiers of Acetyl-Hirudin (55-65) (sulfated)
Parameter | Value |
---|---|
CAS Number | 125441-01-2 |
Molecular Formula | C66H92N12O28S |
Molecular Weight | 1533.57 g/mol |
Sequence (1-letter) | Ac-DFEEIPEEY(SO3H)LQ-OH |
Sequence (3-letter) | Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH |
IUPAC Name | N-acetyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-O4-sulfo-L-tyrosyl-L-leucyl-L-glutamine |
The compound is also known by several synonyms including "Acetyl-[Tyr(SO3H)63]-Hirudin Fragment 55-65" and "N-acetyl-(tyr(so3H)63)-hirudin fragment 55-65" .
Structural Features
The peptide consists of 11 amino acid residues with an acetyl group at the N-terminus and a free carboxyl group at the C-terminus. The most distinctive structural feature is the sulfated tyrosine residue at position 63 of the native hirudin sequence (position 9 in this fragment) . This sulfation is crucial for the peptide's biological activity as it mimics the post-translational modification found in natural hirudin .
The primary structure follows the sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH, where the tyrosine residue contains a sulfate group at the phenolic hydroxyl position . This sulfation introduces a negatively charged side group that plays a significant role in the peptide's interaction with thrombin .
Physical and Chemical Properties
Acetyl-Hirudin (55-65) (sulfated) exhibits specific physical and chemical properties that influence its stability, solubility, and biological activity, making it suitable for research applications in anticoagulant studies.
Solubility and Stability
Table 2: Physicochemical Properties of Acetyl-Hirudin (55-65) (sulfated)
Property | Characteristics |
---|---|
Physical Appearance | White to off-white powder |
Solubility | Soluble in DMSO |
Storage Stability | Stable when stored at -20°C |
pH Stability | Most stable at neutral to slightly acidic pH |
The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), making this solvent an appropriate choice for preparing stock solutions for research purposes . For long-term storage, it is recommended to maintain the compound at -20°C to preserve its structural integrity and bioactivity .
Stock Solution Preparation
For research applications, stock solutions can be prepared according to the following concentrations:
Table 3: Stock Solution Preparation Guide for Acetyl-Hirudin (55-65) (sulfated)
Desired Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 0.6521 mL |
5 mM | 0.1304 mL |
10 mM | 0.0652 mL |
When preparing stock solutions, it is advisable to select the appropriate solvent based on the compound's solubility. To prevent degradation caused by repeated freezing and thawing, it is recommended to store the prepared solution in separate aliquots . At -80°C, the solution can be used within 6 months, while at -20°C, it should be used within 1 month .
Biological Activity and Mechanism of Action
Acetyl-Hirudin (55-65) (sulfated) is primarily characterized by its interaction with thrombin, a serine protease that plays a central role in the blood coagulation cascade. Understanding its mechanism of action provides insights into its potential applications in anticoagulant therapy and research.
Interaction with Thrombin
The peptide functions as a thrombin inhibitor by binding to the enzyme's exosite, a region distinct from the catalytic active site . This interaction prevents thrombin from activating various substrates involved in the coagulation cascade, thereby exhibiting anticoagulant properties .
The binding mechanism involves:
-
The sulfated tyrosine residue (Tyr(SO3H)) interacts with positively charged amino acids in the anion-binding exosite of thrombin
-
The acidic residues (Asp, Glu) in the peptide form salt bridges with basic residues in thrombin
-
The hydrophobic residues (Phe, Ile, Leu) contribute to the stability of the complex through hydrophobic interactions
Comparative Inhibitory Potency
Studies have shown that the sulfated version of the peptide exhibits significantly higher affinity for thrombin compared to its desulfated counterpart . The presence of the sulfate group on the tyrosine residue enhances the electrostatic interactions with thrombin's exosite, resulting in more potent inhibition .
Research has demonstrated that the acetylated fragment (55-65) with the sulfated tyrosine shows distinctive inhibitory characteristics when compared to other hirudin-derived peptides:
Table 4: Comparative Inhibitory Activities of Hirudin Fragments
Hirudin Fragment | Thrombin Inhibition Mechanism | Relative Potency |
---|---|---|
Acetyl-Hirudin (55-65) (sulfated) | Exosite binding | High |
Hirudin (55-65) (sulfated) | Exosite binding | Moderate to High |
Acetyl-Hirudin (55-65) (desulfated) | Exosite binding | Low |
N-acetyl [D-Phe45, Arg47] hirudin45-65 | Bifunctional (exosite + active site) | Very High |
The studies of bifunctional thrombin inhibitors based on hirudin sequences reveal that while Acetyl-Hirudin (55-65) (sulfated) primarily targets the exosite of thrombin, other modified peptides can simultaneously interact with both the exosite and the active site, resulting in even higher inhibitory potency .
Synthesis and Preparation Methods
The production of Acetyl-Hirudin (55-65) (sulfated) involves specific synthetic strategies, particularly focusing on the challenging process of tyrosine sulfation. Various approaches have been developed to achieve efficient and selective sulfation.
Peptide Synthesis
The basic peptide backbone can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The general steps include:
-
Assembly of the amino acid sequence on a solid support
-
N-terminal acetylation using acetic anhydride or acetyl chloride
-
Cleavage from the resin and side-chain deprotection
-
Purification of the crude peptide
Tyrosine Sulfation
The critical step in the synthesis is the sulfation of the tyrosine residue. Several methods have been developed for this purpose:
Chemical Sulfation
One effective approach involves:
-
Dissolving the purified peptide in an organic solvent, preferably dimethylformamide (DMF)
-
Reaction with a dehydrating agent, commonly dicyclohexylcarbodiimide (DCC)
-
Sulfation of the dehydrated tyrosine residue by reaction with sulfuric acid
-
Formation of an insoluble dicyclohexyl urea salt indicates completion of the reaction
Purification and Analysis
After synthesis, the sulfated peptide can be separated from sulfonated byproducts and unreacted peptide using various techniques:
-
Reverse-phase HPLC using a C18 column with a gradient of increasing acetonitrile concentration
-
DEAE (diethylaminoethyl) ion-exchange chromatography
-
Analysis by mass spectrometry to confirm the molecular weight and structure
Studies have shown that the modified Nakahara procedure produced an 80.1% yield of the desired tyrosine-sulfated product, while another approach resulted in only a 48.5% yield, highlighting the importance of optimizing the sulfation process .
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